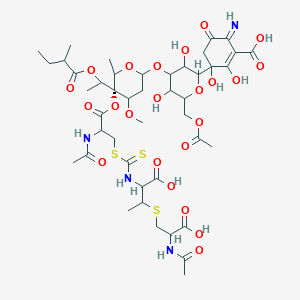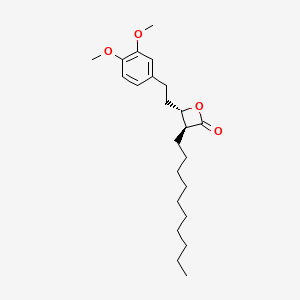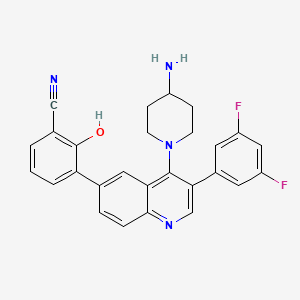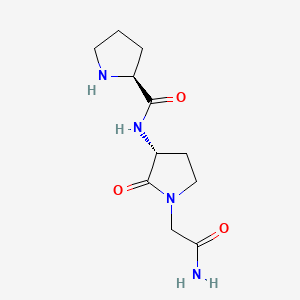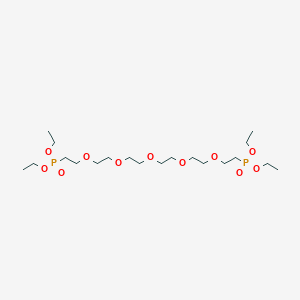
PEG5-bis-(ethyl phosphonate)
Descripción general
Descripción
PEG5-bis-(ethyl phosphonate) is a polyethylene glycol (PEG) derived compound that serves as a PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade specific proteins. This compound is particularly useful in the synthesis of PROTACs due to its ability to link two ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PEG5-bis-(ethyl phosphonate) typically involves the reaction of polyethylene glycol with ethyl phosphonate groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature and monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of PEG5-bis-(ethyl phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
PEG5-bis-(ethyl phosphonate) primarily undergoes esterification and substitution reactions. The ethyl phosphonate groups can react with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving PEG5-bis-(ethyl phosphonate) include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are typically carried out in solvents such as ethanol or water, depending on the desired product .
Major Products Formed
The major products formed from the reactions of PEG5-bis-(ethyl phosphonate) include various PEG derivatives with different functional groups. These derivatives are useful in a wide range of applications, including drug delivery and surface modifications .
Aplicaciones Científicas De Investigación
PEG5-bis-(ethyl phosphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways.
Biology: The compound is employed in the development of targeted therapies that can selectively degrade disease-causing proteins.
Medicine: PEG5-bis-(ethyl phosphonate) is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Mecanismo De Acción
PEG5-bis-(ethyl phosphonate) exerts its effects by serving as a linker in PROTACs. The PROTACs consist of two ligands connected by the PEG5-bis-(ethyl phosphonate) linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparación Con Compuestos Similares
Similar Compounds
- PEG5-bis-(methyl phosphonate)
- PEG5-bis-(propyl phosphonate)
- PEG5-bis-(butyl phosphonate)
Uniqueness
PEG5-bis-(ethyl phosphonate) is unique due to its specific ethyl phosphonate groups, which provide enhanced solubility in both aqueous and organic solvents. This property makes it particularly useful in drug delivery systems and other applications where solubility is a critical factor .
Propiedades
IUPAC Name |
1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCGHAUFHRSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


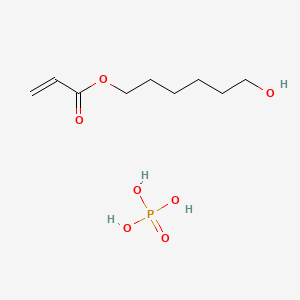
![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)
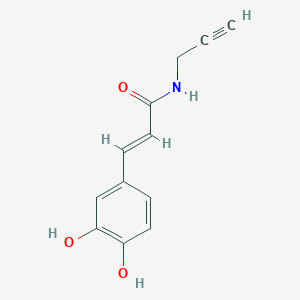
![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)



